1-(Phenylsulfonyl)-4-piperidinamine hydrochloride molecular weight
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride molecular weight
An In-Depth Technical Guide to 1-(Phenylsulfonyl)-4-piperidinamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride. Moving beyond basic data, this document provides insights into its synthesis, rationale for its use as a molecular scaffold, and detailed protocols for its characterization, ensuring scientific integrity and practical applicability in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is a key chemical intermediate characterized by a piperidine ring N-substituted with a phenylsulfonyl group and bearing an amine at the 4-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to various experimental conditions. The phenylsulfonyl group imparts specific steric and electronic properties, influencing the molecule's conformational behavior and interaction with biological targets. It is this combination of a rigid aromatic group and a flexible, basic piperidine scaffold that makes it a valuable starting point for library synthesis in drug discovery.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 276.78 g/mol | [1] |
| Molecular Formula | C₁₁H₁₇ClN₂O₂S | [1] |
| CAS Number | 1174143-24-8 or 228259-70-9 (HCl salt) | [1][2] |
| Melting Point | 167-168 °C | [2] |
| Appearance | Typically a white to off-white crystalline powder | [3] |
| Synonyms | 1-(Benzenesulfonyl)piperidin-4-amine hydrochloride, 1-Phenylsulfonyl-4-aminopiperidine HCl | [2] |
Rationale and Strategy for Chemical Synthesis
The synthesis of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is a multi-step process that requires careful selection of protecting groups and reaction conditions to achieve high yield and purity. A common and logical approach begins with a commercially available piperidine derivative, such as 4-piperidone, and proceeds through protection, functional group installation, and final deprotection.
The causality behind this strategy is rooted in managing the reactivity of the two nitrogen atoms. The secondary amine of the piperidine ring is more nucleophilic than the intended primary amine at the 4-position, necessitating a protection strategy. The phenylsulfonyl group itself can be installed via nucleophilic substitution, and the amine at the C-4 position is typically introduced via reductive amination.
A representative synthetic workflow is outlined below:
Caption: Synthetic workflow for 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its utility stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This allows for precise three-dimensional positioning of pharmacophoric elements to interact with biological targets.
The introduction of a phenylsulfonyl group onto the piperidine nitrogen serves several key functions:
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Replaces a Hydrogen Bond Donor: The sulfonamide nitrogen is non-basic and acts as a hydrogen bond acceptor, altering the molecule's interaction profile compared to a typical secondary amine.
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Introduces Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.
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Modulates Physicochemical Properties: It increases the molecular weight and lipophilicity, which can be tuned to optimize drug-like properties.
While direct biological activity of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is not extensively documented, its value lies in its role as a versatile intermediate. Piperidine derivatives have been successfully developed as:
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HIV-1 Reverse Transcriptase Inhibitors: The piperidine core can correctly orient aromatic side chains to bind to the allosteric pocket of the enzyme.[4]
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Farnesoid X Receptor (FXR) Agonists: Used in developing treatments for metabolic diseases like MASH.[5]
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group, and the piperidine scaffold helps position other functional groups to achieve isoform selectivity.[6]
Experimental Protocol: Quality Control and Structural Verification
To ensure the integrity of experimental results, rigorous quality control of starting materials is paramount. The following protocol provides a self-validating system to confirm the identity, purity, and stability of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride.
Objective: To verify the chemical structure and assess the purity of a supplied or synthesized batch of the target compound.
Materials:
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Sample of 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride
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Deuterated solvents (e.g., DMSO-d₆, D₂O)
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HPLC-grade solvents (e.g., acetonitrile, water)
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Trifluoroacetic acid (TFA) or Formic Acid (for HPLC)
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NMR tubes, vials, and standard laboratory glassware
Step-by-Step Methodology:
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Visual Inspection and Solubility Test:
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Action: Visually inspect the sample. It should be a uniform crystalline solid.
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Action: Test solubility in common solvents (water, methanol, DMSO). The hydrochloride salt form is expected to be soluble in polar solvents.
-
Causality: Inconsistent appearance or poor solubility may indicate impurities or degradation.
-
-
¹H NMR Spectroscopy:
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Action: Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Action: Acquire a ¹H NMR spectrum.
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Expected Results: Look for characteristic signals:
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Aromatic protons of the phenylsulfonyl group (multiplet, ~7.5-7.9 ppm).
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Protons on the piperidine ring (complex multiplets, typically in the ~1.5-3.5 ppm range).
-
A broad signal for the amine (NH₂) and ammonium (NH⁺) protons, which may exchange with residual water.
-
-
Causality: NMR provides a fingerprint of the molecular structure. The integration of proton signals should correspond to the number of protons in the structure. The absence of significant unassigned peaks is a primary indicator of purity.
-
-
Mass Spectrometry (LC-MS):
-
Action: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Action: Infuse the sample into an electrospray ionization (ESI) mass spectrometer in positive ion mode.
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Expected Results: The primary ion observed should correspond to the mass of the free base (the protonated molecule, [M+H]⁺).
-
Calculated Mass (C₁₁H₁₆N₂O₂S): 240.09
-
Expected [M+H]⁺: ~241.1
-
-
Causality: Mass spectrometry directly confirms the molecular weight of the core structure, validating its elemental composition.
-
-
Purity Analysis (HPLC):
-
Action: Develop an appropriate HPLC method. A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA or formic acid. (e.g., 5% to 95% B over 10 minutes).
-
Detection: UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Action: Inject a prepared solution and analyze the chromatogram.
-
Expected Results: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Causality: HPLC separates the target compound from any impurities, providing a quantitative measure of purity. The use of an acidic modifier ensures sharp peak shapes for the basic amine.
-
Caption: Workflow for the quality control and verification of the compound.
Safety, Handling, and Storage
As a prudent laboratory practice, 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8] Avoid generating dust.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] For long-term stability, storage at 2-8°C is recommended.[1]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride is more than a chemical with a defined molecular weight; it is a strategically designed building block for modern drug discovery. Its synthesis is logical and achievable, and its structure offers a unique combination of a versatile piperidine core and a modulating phenylsulfonyl group. By understanding its properties, synthesis, and the rationale for its application, and by employing rigorous, self-validating analytical protocols, researchers can effectively leverage this compound to construct novel molecular entities with therapeutic potential.
References
-
NIST. N-Phenyl-4-piperidinamine. [Link]
-
PubChem. N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
- Google Patents. Method for preparing 4-piperidyl piperidine.
-
UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
-
PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
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- 5. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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